molecular formula C35H38N8O4 B607449 FIIN-4 CAS No. 2093088-81-2

FIIN-4

Cat. No.: B607449
CAS No.: 2093088-81-2
M. Wt: 634.741
InChI Key: NQUHMXJRVOMTBY-UHFFFAOYSA-N
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Description

FIIN-4 (CAS: 2093088-81-2) is a small-molecule, cysteine-targeted covalent kinase inhibitor (CKI) designed to selectively inhibit fibroblast growth factor receptors (FGFRs) . Structurally, it belongs to a class of pan-FGFR covalent inhibitors that target the cysteine residue on the p-loop within the FGFR kinase domain, enabling irreversible binding and sustained suppression of kinase activity . Its molecular formula, C₃₅H₃₈N₈O₄, reflects a hybrid scaffold combining elements from earlier FIIN-series compounds, such as FIIN-1 and FIIN-2, while incorporating a meta-substituted warhead to enhance binding flexibility .

This compound has demonstrated potent anti-tumor efficacy in preclinical models, particularly in patient-derived breast cancer xenografts, where it significantly inhibited metastatic growth . Its covalent mechanism ensures prolonged target engagement, distinguishing it from noncovalent FGFR inhibitors. This compound is typically stored at -20°C to maintain stability .

Properties

CAS No.

2093088-81-2

Molecular Formula

C35H38N8O4

Molecular Weight

634.741

IUPAC Name

N-(3-((3-(3,5-dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide

InChI

InChI=1S/C35H38N8O4/c1-5-32(44)37-27-8-6-7-24(17-27)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-26-9-11-28(12-10-26)41-15-13-40(2)14-16-41/h5-12,17-21H,1,13-16,22-23H2,2-4H3,(H,37,44)(H,36,38,39)

InChI Key

NQUHMXJRVOMTBY-UHFFFAOYSA-N

SMILES

O=C1N(CC2=CC=CC(NC(C=C)=O)=C2)C3=NC(NC4=CC=C(N5CCN(C)CC5)C=C4)=NC=C3CN1C6=CC(OC)=CC(OC)=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FIIN-4;  FIIN 4;  FIIN4.

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • This compound vs. FIIN-1 : this compound replaces FIIN-1’s para-substituted warhead with a meta-substituted variant, enhancing adaptability to larger residues like Leu550 in FGFR1 .
  • This compound vs. FIIN-2 : While FIIN-2’s dichloro-dimethoxyphenyl group improves binding, this compound’s hybrid design balances flexibility and specificity, enabling broader anti-metastatic activity .

Comparison with Other FGFR Inhibitors

Covalent FGFR Inhibitors

  • Futibatinib: An FDA-approved covalent inhibitor targeting FGFR1-4, futibatinib shares this compound’s irreversible mechanism but exhibits distinct pharmacokinetics and clinical applications (e.g., cholangiocarcinoma) .
  • PRN1371 : A clinical-stage covalent inhibitor with a different scaffold; less data exists on its efficacy in metastatic models compared to this compound .

Noncovalent FGFR Inhibitors

Compound Mechanism Selectivity Clinical Status Limitations vs. This compound
Erdafitinib Noncovalent Pan-FGFR FDA-approved (2019) Shorter target engagement; resistance mutations
Pemigatinib Noncovalent FGFR1-3 selective FDA-approved (2020) Limited activity against FGFR4

Key Insights :

  • Covalent vs. Noncovalent: this compound’s irreversible binding reduces the risk of resistance mutations, a common issue with noncovalent inhibitors like erdafitinib .
  • Pan-FGFR Specificity : Unlike pemigatinib, this compound targets all FGFR isoforms, making it suitable for tumors with heterogeneous FGFR alterations .

Preclinical and Clinical Relevance

  • Efficacy in Metastatic Models: this compound outperforms FIIN-2 in blocking 3D metastatic growth in breast cancer xenografts, attributed to its optimized warhead and scaffold .
  • Synergy with FGF21 Signaling : this compound antagonizes FGFR-mediated effects in endothelial dysfunction models, reversing benefits of FGF21 therapy, highlighting its systemic potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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FIIN-4
Reactant of Route 2
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